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Compound of Interest

3-Hydroxy-3-
Compound Name: o
mercaptomethylquinuclidine

Cat. No.: B131662

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-
Hydroxy-3-mercaptomethylquinuclidine, a quinuclidine derivative of interest in medicinal
chemistry and drug development. Due to the limited availability of specific experimental data in
public literature, this document presents a detailed framework of the expected spectroscopic
properties and standardized experimental protocols for its characterization. The methodologies
and data presented herein are based on the known chemical structure of the compound and
established principles of spectroscopic analysis.

Chemical Structure and Properties

3-Hydroxy-3-mercaptomethylquinuclidine possesses a rigid bicyclic quinuclidine core, a
tertiary alcohol, and a primary thiol group. These functional groups give rise to characteristic
spectroscopic signatures that are key to its identification and characterization.

Molecular Formula: CsH1sNOS[1]
Molecular Weight: 173.28 g/mol [1]

Structure:

Spectroscopic Data Summary
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The following tables summarize the expected quantitative data from various spectroscopic
analyses of 3-Hydroxy-3-mercaptomethylquinuclidine. These are predicted values based on
the chemical structure and typical ranges for the respective functional groups.

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz,

CDCls)
Chemical Shift () Lo . .
Multiplicity Integration Assignment
pPpm
uinuclidine rin
~15-19 m 6H Q g
protons
uinuclidine rin
~25-28 m 6H Q ) J
protons adjacent to N
~1.8 t 1H Thiol proton (-SH)
Methylene protons (-
~2.9 d 2H Y P (
CH2SH)
~45 S 1H Hydroxyl proton (-OH)

Table 2: Predicted **C NMR Spectroscopic Data (125
MHz, CDClz)

Chemical Shift (d) ppm Assignment

~20-30 Quinuclidine ring carbons

~45-55 Quinuclidine ring carbons adjacent to N
~35 Methylene carbon (-CH2SH)

~75 Quaternary carbon (-C-OH)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3200 - 3600 Broad O-H stretch (alcohol)

2550 - 2600 Weak S-H stretch (thiol)

2850 - 3000 Medium C-H stretch (aliphatic)

1450 - 1470 Medium C-H bend (alkane)

1050 - 1150 Strong C-O stretch (tertiary alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Ratio Relative Intensity Assignment
173 High [M]* (Molecular ion)
156 Medium [M - OHJ*
140 Medium [M - SH]*
126 High [M - CHzSH]*
96 High Quinuclidine fragment

ble 5: Predicted UV-Vis €

Molar Absorptivity

Amax (nm)

Solvent

Assignment

~ 210

Ethanol

n — o* transition (N,

S, O lone pairs)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
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Instrumentation: 500 MHz NMR Spectrometer
Protocol:

Sample Preparation: Dissolve 5-10 mg of 3-Hydroxy-3-mercaptomethylquinuclidine in
approximately 0.7 mL of deuterated chloroform (CDCIs).

'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual
solvent peak (CDCls: &H = 7.26 ppm, 0C = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total
Reflectance (ATR) accessory.

Protocol:
o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
o Data Acquisition:

o Record a background spectrum of the clean ATR crystal.
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o Record the sample spectrum over a range of 4000-400 cm™1,

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an Electron lonization (EI) source.
Protocol:

o Sample Introduction: Introduce a small amount of the sample into the ion source, typically via
a direct insertion probe or after separation by Gas Chromatography (GC).

« lonization: Bombard the sample with high-energy electrons (typically 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: Detect the abundance of each ion to generate the mass spectrum.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the molecule.
Instrumentation: UV-Vis Spectrophotometer
Protocol:

o Sample Preparation: Prepare a dilute solution of 3-Hydroxy-3-
mercaptomethylquinuclidine in a UV-transparent solvent (e.g., ethanol, methanol) in a
quartz cuvette. A typical concentration is in the range of 10~ to 10-° M.

o Data Acquisition:
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o Record a baseline spectrum using a cuvette containing only the solvent.

o Record the absorption spectrum of the sample solution over a wavelength range of
approximately 200-400 nm.

o Data Analysis: Identify the wavelength of maximum absorbance (Amax).

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic
analyses described.
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Caption: General workflow for NMR spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxy-3-mercaptomethylquinuclidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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